molecular formula C12H18Cl3NO B012771 N-(2-Phenoxyethyl)-bis(2-chloroethyl)amine hydrochloride CAS No. 102433-88-5

N-(2-Phenoxyethyl)-bis(2-chloroethyl)amine hydrochloride

Cat. No. B012771
M. Wt: 298.6 g/mol
InChI Key: DYFSUYTZMUXBJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Phenoxyethyl)-bis(2-chloroethyl)amine hydrochloride, commonly known as Phosphoramide Mustard, is a chemical compound that is extensively used in scientific research. It is a member of the nitrogen mustard family and is classified as an alkylating agent. The compound has been synthesized in various ways and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.

Mechanism Of Action

Phosphoramide Mustard works by alkylating DNA and RNA molecules, which leads to the formation of cross-links between the strands of DNA. This cross-linking prevents the DNA from replicating, which ultimately leads to cell death. The compound has also been shown to induce apoptosis, which is a form of programmed cell death.

Biochemical And Physiological Effects

Phosphoramide Mustard has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit DNA synthesis and repair, as well as protein synthesis. It has also been shown to induce oxidative stress and activate various signaling pathways in cells.

Advantages And Limitations For Lab Experiments

Phosphoramide Mustard has several advantages for lab experiments. It is a potent alkylating agent that can be used to induce DNA damage in cells. It is also relatively stable and easy to handle. However, the compound has several limitations. It is highly toxic and carcinogenic, which makes it difficult to work with. It also has a short half-life, which limits its effectiveness in vivo.

Future Directions

There are several future directions for the study of Phosphoramide Mustard. One area of research is the development of new analogs of the compound that have improved efficacy and reduced toxicity. Another area of research is the investigation of the compound's immunosuppressive properties and its potential use in the treatment of autoimmune diseases. The compound's ability to induce apoptosis also makes it a promising candidate for the development of new cancer therapies. Additionally, the compound's mechanism of action and signaling pathways could be further elucidated to better understand its effects on cells.

Scientific Research Applications

Phosphoramide Mustard has been extensively used in scientific research for its anticancer properties. It is used as a chemotherapeutic agent in the treatment of various types of cancer, including leukemia, lymphoma, and solid tumors. The compound has also been studied for its immunosuppressive properties and has been used in the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.

properties

CAS RN

102433-88-5

Product Name

N-(2-Phenoxyethyl)-bis(2-chloroethyl)amine hydrochloride

Molecular Formula

C12H18Cl3NO

Molecular Weight

298.6 g/mol

IUPAC Name

N,N-bis(2-chloroethyl)-2-phenoxyethanamine;hydrochloride

InChI

InChI=1S/C12H17Cl2NO.ClH/c13-6-8-15(9-7-14)10-11-16-12-4-2-1-3-5-12;/h1-5H,6-11H2;1H

InChI Key

DYFSUYTZMUXBJN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCCN(CCCl)CCCl.Cl

Canonical SMILES

C1=CC=C(C=C1)OCCN(CCCl)CCCl.Cl

Other CAS RN

102433-88-5

synonyms

N-(2-Phenoxyethyl)-bis(2-chloroethyl)amine hydrochloride

Origin of Product

United States

Synthesis routes and methods

Procedure details

To an ice-cold solution of 2-[(2-hydroxyethyl)-(2-phenoxyethyl)-amino]ethanol (H, 43.9 g, 194 mmol) in chloroform (140 mL) was added thionyl chloride (SOCl2; 114.8 g, 965 mmol) dropwise. The reaction mixture was then reflux for 1.5 h and concentrated. The residue was then suspended in the mixture of ethyl acetate and isopropyl ether. The precipitate was filtered and dried in a vacuum oven to afford the title compound quantitatively as a light brown crystal. This product was then used without further purification.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-[(2-hydroxyethyl)-(2-phenoxyethyl)-amino]ethanol
Quantity
43.9 g
Type
reactant
Reaction Step One
Quantity
114.8 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
reactant
Reaction Step One

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